2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-

Lipophilicity Permeability Drug-likeness

2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- (CAS 1823777-16-7, MF C₁₆H₁₅NO₃, MW 269.3) is a 4-aryl-substituted oxazolidin-2-one featuring a meta-benzyloxy substituent on the phenyl ring. This compound belongs to the oxazolidinone class, a privileged scaffold in medicinal chemistry known for antibacterial, monoamine oxidase inhibitory, and sigma receptor ligand activities.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
Cat. No. B12855227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H15NO3/c18-16-17-15(11-20-16)13-7-4-8-14(9-13)19-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,17,18)
InChIKeyVQCJOIWRPLJWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- (CAS 1823777-16-7): Structural Identity and Procurement Baseline


2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- (CAS 1823777-16-7, MF C₁₆H₁₅NO₃, MW 269.3) is a 4-aryl-substituted oxazolidin-2-one featuring a meta-benzyloxy substituent on the phenyl ring . This compound belongs to the oxazolidinone class, a privileged scaffold in medicinal chemistry known for antibacterial, monoamine oxidase inhibitory, and sigma receptor ligand activities . Unlike the more extensively characterized 3-aryl or 5-aryl oxazolidinone congeners, the 4-aryl substitution pattern introduces a chiral center at the oxazolidinone 4-position, creating stereochemical complexity that is absent in N-aryl analogues and offering distinct vectors for target engagement [1].

Why Generic Substitution Fails for 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-


Oxazolidinone positional isomers are not functionally interchangeable. The 4-aryl substitution in this compound generates a stereogenic center directly on the oxazolidinone ring—unlike the achiral 3-aryl or 5-aryl variants—which profoundly influences molecular recognition at biological targets [1]. Even among benzyloxyphenyl oxazolidinones, the meta- vs. para-substitution pattern on the phenyl ring alters electron distribution, lipophilicity, and steric bulk, directly affecting target binding and metabolic stability [2]. The observed LogP of 2.96 for this compound versus 2.7 for the 5-[3-(benzyloxy)phenyl] isomer illustrates that regioisomerism alone produces measurable differences in physicochemical properties relevant to permeability and formulation .

Quantitative Differentiation Evidence: 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- vs. Closest Analogs


Lipophilicity Advantage: LogP Comparison with 5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one

The target compound (4-[3-(phenylmethoxy)phenyl]-2-oxazolidinone) exhibits a LogP of 2.96, which is higher than the 2.7 (XLogP3-AA) reported for its positional isomer 5-[3-(benzyloxy)phenyl]-1,3-oxazolidin-2-one . This ~0.26 LogP unit difference translates to an approximately 1.8-fold higher calculated octanol-water partition coefficient, suggesting moderately enhanced membrane permeability for the 4-aryl isomer [1].

Lipophilicity Permeability Drug-likeness

Stereochemical Differentiation: The 4-Aryl Chiral Center vs. 3-Aryl (Achiral) Analogues

The 4-aryl substitution pattern creates a stereogenic carbon at the oxazolidinone 4-position, yielding enantiomers with distinct biological profiles. In a structurally related series, (R)-4-phenyloxazolidin-2-one derivatives demonstrated σ1 receptor Ki values as low as 0.95 nM [1]. By contrast, 3-aryl oxazolidinones (e.g., Toloxatone) lack this ring-based chirality and act as reversible MAO-A inhibitors with IC₅₀ values of ~0.93–3.9 µM . The chiral center in 4-aryl oxazolidinones provides an additional vector for stereospecific interactions that 3-aryl and 5-aryl congeners cannot exploit [2].

Chirality Stereoselectivity Target engagement

Meta-Benzyloxy Substitution: A Differentiated Pharmacophore vs. Para-Benzyloxy Analogs

The meta-benzyloxy substitution on the phenyl ring in the target compound contrasts with the para-benzyloxy pattern found in most literature MAO-B inhibitors (e.g., 5-[4-(benzyloxy)phenyl]-oxazolidinones). The meta-substitution alters the spatial orientation of the benzyloxy group relative to the oxazolidinone core, a feature known to affect subtype selectivity in MAO inhibition [1]. In the broader aryloxazolidinone class, meta-substituted phenyl rings have been associated with preferential MAO-A inhibition while para-substituted variants favor MAO-B, as evidenced by Toloxatone (meta-methyl, MAO-A IC₅₀ = 0.93 µM) versus para-substituted oxadiazolone MAO-B inhibitors with IC₅₀ values as low as 4 nM [2].

Regioisomerism Pharmacophore geometry MAO inhibition

Physicochemical Property Differentiation: Density and Thermal Stability vs. 4-Phenyl-2-oxazolidinone Parent

The target compound has a predicted density of 1.2±0.1 g/cm³ and a boiling point of 521.7±49.0 °C . In comparison, the parent unsubstituted 4-phenyl-2-oxazolidinone (CAS 90319-52-1) has a molecular weight of 163.17 g/mol, a melting point of 129–132 °C, and a boiling point of 407.0±25.0 °C . The addition of the benzyloxy group increases the molecular weight by ~106 Da (from 163 to 269 g/mol), substantially elevates the boiling point (~115 °C higher), and introduces additional hydrogen bond acceptor capacity (3 vs. 2 HBA), all of which impact formulation, purification, and handling protocols .

Physicochemical properties Formulation Stability

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogues

The target compound has 4 rotatable bonds , compared to 1 rotatable bond for 4-phenyl-2-oxazolidinone [1]. The additional three rotatable bonds arise from the benzyloxy substituent and its attachment to the meta-position of the phenyl ring. While increased flexibility can impose an entropic penalty on binding, the meta-benzyloxy orientation also provides conformational sampling that allows the phenyl ring of the benzyloxy group to access distinct hydrophobic sub-pockets that the rigid para-substituted or unsubstituted analogues cannot reach [2]. In sigma receptor ligand series, such conformational adaptability has been correlated with the ability to achieve subtype selectivity [2].

Conformational entropy Ligand efficiency Binding thermodynamics

Optimal Research and Industrial Application Scenarios for 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-


Chiral Lead Generation for Sigma Receptor Drug Discovery Programs

The 4-aryl oxazolidinone scaffold with inherent chirality at C-4 provides an ideal starting point for sigma-1 and sigma-2 receptor ligand discovery. Related 4-phenyloxazolidin-2-one derivatives have demonstrated Ki values as low as 0.95 nM at σ1 receptors, and oxazolidinone-based ligands have achieved 79-fold σ1/σ2 selectivity . The meta-benzyloxy substituent on the target compound offers additional vectors for optimizing subtype selectivity and CNS penetration, supported by its favorable LogP of 2.96 [1].

MAO Isoform Selectivity Profiling with a Meta-Substituted Phenyl Oxazolidinone

Given the class-level evidence that meta-substituted aryloxazolidinones preferentially target MAO-A while para-substituted variants favor MAO-B , this compound serves as a strategic probe for exploring how the 4-aryl (vs. 3-aryl or 5-aryl) connectivity and meta-benzyloxy orientation modulate MAO isoform selectivity. The benzyloxy group can be readily cleaved to the phenol for further derivatization, enabling systematic SAR exploration [1].

Stereoselective Synthesis and Chiral Auxiliary Development

The 4-aryl-2-oxazolidinone core is a well-established chiral auxiliary in asymmetric synthesis, with recent biocatalytic methods achieving >99:1 regioselectivity and >98% ee in the preparation of (S)-4-aryl-2-oxazolidinones . The benzyloxy-substituted variant offers a differentiated steric and electronic environment compared to the widely used 4-phenyl or 4-benzyl oxazolidinones, enabling exploration of substrate scope and diastereoselectivity in reactions where standard auxiliaries provide insufficient facial discrimination [1].

Fragment-Based Screening Library Diversification

With a molecular weight of 269.3 Da, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and a LogP of 2.96, this compound falls within lead-like chemical space (Rule of 3/5 compliant) . Its combination of a chiral oxazolidinone core, a meta-substituted benzyloxy phenyl ring, and 4 rotatable bonds provides 3D conformational complexity that is valuable for fragment library diversification and scaffold-hopping exercises, particularly when screening against targets where halogenated or para-substituted fragments have already been explored [1].

Quote Request

Request a Quote for 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.